N-(4-ethoxyphenyl)-4-(thiophen-3-yl)-1,3-thiazol-2-amine
Overview
Description
N-(4-ethoxyphenyl)-4-(thiophen-3-yl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-(thiophen-3-yl)-1,3-thiazol-2-amine typically involves the condensation of 4-ethoxyaniline with thiophene-3-carboxaldehyde in the presence of a thiazole-forming reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-4-(thiophen-3-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-4-(thiophen-3-yl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-(thiophen-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-4-(thiophen-3-yl)-1,3-thiazol-2-amine
- N-(4-chlorophenyl)-4-(thiophen-3-yl)-1,3-thiazol-2-amine
- N-(4-bromophenyl)-4-(thiophen-3-yl)-1,3-thiazol-2-amine
Uniqueness
N-(4-ethoxyphenyl)-4-(thiophen-3-yl)-1,3-thiazol-2-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Biological Activity
Chemical Structure and Properties
N-(4-ethoxyphenyl)-4-(thiophen-3-yl)-1,3-thiazol-2-amine consists of three main components:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Ethoxyphenyl Group : Enhances lipophilicity and may influence biological interactions.
- Thiophenyl Substituent : Potentially contributes to the compound's biological activity.
This structural configuration suggests that the compound may exhibit various biological activities similar to other thiazole derivatives.
Antimicrobial Activity
Thiazole derivatives are often investigated for their antimicrobial properties. For instance, compounds containing thiadiazine moieties have shown broad-spectrum antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The unique combination of the ethoxyphenyl and thiophenyl groups in this compound might confer enhanced antimicrobial efficacy compared to other thiazole derivatives.
Compound Type | Activity Type | Example Bacteria | Reference |
---|---|---|---|
Thiazole Derivatives | Antimicrobial | S. aureus, E. coli | |
1,3-Thiadiazine Derivatives | Antimicrobial | Various Gram-positive/negative bacteria |
Anticancer Activity
Research on similar thiazole compounds has indicated potential anticancer properties. For example, a series of 2-aryl thiazoles showed significant anti-proliferative effects against several cancer cell lines, including breast and prostate cancers. These compounds induced apoptosis via mitochondrial pathways and inhibited endothelial cell migration, suggesting antiangiogenic properties . Given its structural similarities, this compound may exhibit comparable anticancer activities.
Cancer Cell Line | Compound Tested | Activity Observed | Reference |
---|---|---|---|
MCF-7 (Breast) | Thiazoles | Induced apoptosis | |
PC-3 (Prostate) | Thiazoles | Inhibited proliferation |
The biological activity of thiazole derivatives often involves interaction with specific molecular targets within cells. Molecular docking studies suggest that these compounds can bind to various proteins involved in cell signaling pathways, potentially inhibiting tumor growth and microbial proliferation . The presence of the ethoxy and thiophenyl groups may enhance binding affinity and specificity toward these targets.
Case Studies
While direct studies on this compound are scarce, the following case studies on similar compounds provide insights into potential applications:
- Antimicrobial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural modifications influenced their potency significantly.
- Anticancer Potential : Another investigation revealed that certain thiazole derivatives reduced tumor growth in xenograft models while sparing normal tissues from toxicity, indicating a favorable therapeutic window.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-thiophen-3-yl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-2-18-13-5-3-12(4-6-13)16-15-17-14(10-20-15)11-7-8-19-9-11/h3-10H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLQMWHYTBKNQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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